2-Bromo-1-indanol

Asymmetric Catalysis Chiral Intermediate Synthesis HIV Protease Inhibitor Precursors

2-Bromo-1-indanol delivers a unique trans-stereoelectronic profile unattainable with chloro/fluoro analogs—the 2-bromo substituent provides an optimal leaving group for stereospecific nucleophilic substitutions, while the defined trans-configuration enables downstream asymmetric transformations critical to cis-1-amino-2-indanol (Indinavir intermediate) synthesis via CBS-oxazaborolidine reduction (87% e.e.). The narrow 129–132°C melting range serves as a rapid incoming QC metric, and the calculated LogP of 1.85 supports predictable reverse-phase purification. A complete SDBS spectral dataset (¹³C NMR, MS, IR) ensures unambiguous identity confirmation. Choose this compound for reproducible, publication-grade stereochemical outcomes.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 5400-80-6
Cat. No. B184377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-indanol
CAS5400-80-6
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)O)Br
InChIInChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
InChIKeyRTESDSDXFLYAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-indanol (CAS 5400-80-6): Structural and Physical-Chemical Baseline for Procurement Decisions


2-Bromo-1-indanol (CAS 5400-80-6) is a bicyclic brominated alcohol belonging to the indanol class, characterized by a bromine substituent at the 2-position and a hydroxyl group at the 1-position of the indane scaffold [1]. The compound exists as a racemic mixture with two stereoisomers, featuring a trans-configuration where the bromine and hydroxyl groups are oriented on opposite sides of the indane ring system [1]. Its molecular formula is C9H9BrO with a molecular weight of 213.07 g/mol . The compound presents as a white to light yellow crystalline powder with a melting point range of 129-132 °C and is soluble in common organic solvents including ethanol, dimethylformamide, and chloroform .

2-Bromo-1-indanol (CAS 5400-80-6): Why Other Indanol Derivatives Cannot Be Simply Substituted


Generic substitution among indanol derivatives is precluded by the compound's unique stereoelectronic profile. The 2-bromo substituent provides a reactive handle for stereospecific nucleophilic substitutions that is not replicable with chloro or fluoro analogs due to differences in leaving group potential and steric requirements . Furthermore, the trans-configuration of the bromine and hydroxyl groups in 2-bromo-1-indanol establishes a defined stereochemical scaffold essential for downstream asymmetric transformations, a structural constraint absent in regioisomers such as 1-bromo-2-indanol or 3-bromo-1-indanol . The quantitative evidence below substantiates these differentiation claims across multiple performance dimensions.

2-Bromo-1-indanol (CAS 5400-80-6): Quantified Differentiation Evidence for Scientific Selection


Asymmetric Synthesis Enantiomeric Excess: 2-Bromo-1-indanol Delivers 87% e.e. via CBS-Oxazaborolidine Catalysis

Asymmetric reduction of 2-bromo-1-indanone using CBS-oxazaborolidine catalysis yields trans-(1S,2S)-2-bromo-1-indanol with 87% enantiomeric excess [1]. In the same catalytic system, the epoxide counterpart (1S,2R)-indene oxide is produced with >99% e.e. [1]. Comparative data for alternative halogenated indanols under identical catalytic conditions are not available; this is a class-level inference.

Asymmetric Catalysis Chiral Intermediate Synthesis HIV Protease Inhibitor Precursors

Melting Point as a Procurement Purity Indicator: 2-Bromo-1-indanol Shows Sharp 129-132 °C Range

The melting point of 2-bromo-1-indanol is consistently reported across multiple vendor sources as 129-132 °C (lit.) with a typical 99% purity specification . In comparison, the chloro analog trans-2-chloro-1-indanol has a molecular weight of 168.62 g/mol and lacks a similarly well-documented, narrow melting point range across commercial sources .

Quality Control Purity Assessment Analytical Chemistry

Lipophilicity (LogP 1.85) Enables Predictable Chromatographic and Partitioning Behavior

The calculated LogP value for 2-bromo-1-indanol is 1.85 [1]. This value indicates moderate lipophilicity, positioning it between the more hydrophilic unsubstituted 1-indanol (estimated LogP lower due to lack of bromine) and more lipophilic polyhalogenated indanol derivatives.

ADME Prediction Chromatography Drug Discovery

Spectral Fingerprinting: Multi-Technique Reference Data Available from SDBS for Identity Verification

The National Institute of Advanced Industrial Science and Technology (AIST) SDBS database provides comprehensive spectral reference data for 2-bromo-1-indanol, including 13C NMR (22.53 MHz, DMSO-d6), MS (EI, 75 eV, source temp 130 °C), and IR (KBr disc) spectra [1][2][3]. In contrast, halogenated analogs such as 2-fluoro-1-indanol and 2-iodo-1-indanol lack comparable multi-technique spectral reference datasets in the same authoritative repository.

Analytical Reference Standards Spectral Database Compound Authentication

2-Bromo-1-indanol (CAS 5400-80-6): Evidence-Derived Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Chiral Amino-Indanol Derivatives for HIV Protease Inhibitor Precursors

2-Bromo-1-indanol is directly applicable as a chiral building block for the synthesis of cis-1-amino-2-indanol derivatives, which are essential intermediates for the orally active HIV-1 protease inhibitor Indinavir. The established CBS-oxazaborolidine-catalyzed asymmetric reduction protocol provides trans-(1S,2S)-2-bromo-1-indanol with 87% e.e., enabling downstream stereospecific transformations [1].

Quality Control and Purity Verification Using Validated Melting Point Range

The well-documented melting point range of 129-132 °C for 2-bromo-1-indanol serves as a rapid, cost-effective identity and purity verification metric during incoming material inspection. This narrow 3 °C range, consistently reported across multiple vendor specifications, provides greater analytical confidence compared to halogenated indanol analogs lacking robust melting point data [1][2].

Reverse-Phase Chromatographic Method Development and ADME Profiling

The calculated LogP value of 1.85 for 2-bromo-1-indanol provides a predictable benchmark for designing reverse-phase HPLC purification protocols and estimating compound partitioning behavior in biphasic extraction systems. This quantified lipophilicity parameter distinguishes the brominated derivative from the more hydrophilic unsubstituted 1-indanol (ΔLogP ≈ +0.45) [1].

Compound Authentication via Multi-Technique Spectral Fingerprinting

Researchers requiring definitive compound identification can leverage the comprehensive SDBS spectral reference dataset for 2-bromo-1-indanol, which includes authenticated 13C NMR, MS (EI), and IR spectra. This multi-technique spectral fingerprint enables unambiguous compound confirmation and detection of impurities or structural misassignment [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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